N-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-2-pyrazinecarboxamide
Description
Chemical Structure & Properties The compound N-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-2-pyrazinecarboxamide (hereafter referred to as Compound X) is a carboxamide derivative featuring a pyrazine ring linked to a 3,4-dihydroisoquinoline moiety via a 2-oxoethyl spacer. Key characteristics include:
- Molecular Formula: C₁₆H₁₆N₄O₂
- Molecular Weight: 296.33 g/mol
- logP: 1.087 (indicative of moderate lipophilicity)
- Hydrogen Bond Donors/Acceptors: 1 donor, 6 acceptors .
Properties
Molecular Formula |
C16H16N4O2 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H16N4O2/c21-15(10-19-16(22)14-9-17-6-7-18-14)20-8-5-12-3-1-2-4-13(12)11-20/h1-4,6-7,9H,5,8,10-11H2,(H,19,22) |
InChI Key |
ROQSMYZOQQWMLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-2-pyrazinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Pyrazine Ring: The pyrazine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a diamine and a diketone.
Coupling of the Two Moieties: The final step involves coupling the isoquinoline and pyrazine moieties through an amide bond formation, typically using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the isoquinoline or pyrazine rings are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, each with potentially different biological activities and properties.
Scientific Research Applications
N-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-2-pyrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with Compound X, including pyrazine/quinoline cores, carboxamide linkages, or dihydroisoquinoline substituents:
Physicochemical Properties
A comparison of key properties highlights differences in polarity, solubility, and drug-likeness:
| Parameter | Compound X | Compound B | Compound C | AP-PROTAC-1 |
|---|---|---|---|---|
| Molecular Weight | 296.33 | ~350 (estimated) | ~340 (estimated) | 944.39 |
| logP | 1.087 | Likely higher (due to Cl) | Moderate (~1.5) | 3.5 (predicted) |
| Polar Surface Area (Ų) | 58.27 | ~90 (aminoiminomethyl increases H-bonding) | ~85 | >150 |
| H-Bond Donors | 1 | 2 | 2 | 4 |
Key Observations :
Antifungal Analogs (Compounds B/C) :
- Inhibit fungal Nhx1 antiporters, disrupting pH homeostasis.
- EC₅₀ : Sub-micromolar against Candida spp. .
Biological Activity
N-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-2-pyrazinecarboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both isoquinoline and pyrazine structures, which are known for their diverse pharmacological properties.
- Molecular Formula : C14H14N4O2
- Molecular Weight : 286.29 g/mol
- Structure : The compound's unique structure includes a dihydroisoquinoline moiety linked to a pyrazinecarboxamide group, which may contribute to its biological activity.
Pharmacological Potential
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with isoquinoline structures often possess antimicrobial properties. The specific interactions of this compound with bacterial and fungal targets are under investigation.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. It appears to affect specific signaling pathways involved in tumor growth and metastasis.
- Neuroprotective Effects : Given the presence of the isoquinoline moiety, there is potential for neuroprotective effects, particularly in models of neurodegenerative diseases.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Modulation : It may interact with specific receptors in the central nervous system, contributing to its neuroprotective effects.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of similar compounds found that those containing isoquinoline structures showed significant activity against Staphylococcus aureus and Escherichia coli. Further research is needed to confirm similar effects for this compound.
- Cancer Cell Line Studies : In vitro studies using cancer cell lines (e.g., HeLa and MCF-7) demonstrated that derivatives of this compound could reduce cell viability by inducing apoptosis. The exact pathways involved remain to be elucidated.
- Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, compounds with structural similarities have shown promise in reducing amyloid-beta plaque formation and improving cognitive function.
Comparative Analysis
The following table summarizes key structural features and biological activities of selected compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{[3-(dimethylamino)propyl]-3-(4-hydroxymethyl)phenyl}-1H-isoquinoline | Isoquinoline core | Anticancer |
| 6-Fluoro-1H-pyrrolo[3,4-b]quinolin-5-one | Fluorinated quinoline | Antimicrobial |
| 3-Carboxamide-coumarin derivative | Coumarin backbone | Antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
